Cas no 1804910-40-4 (Ethyl 5-cyano-3-fluoro-2-methoxybenzoate)

Ethyl 5-cyano-3-fluoro-2-methoxybenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 5-cyano-3-fluoro-2-methoxybenzoate
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- インチ: 1S/C11H10FNO3/c1-3-16-11(14)8-4-7(6-13)5-9(12)10(8)15-2/h4-5H,3H2,1-2H3
- InChIKey: DAEKJRUVKHGOHL-UHFFFAOYSA-N
- ほほえんだ: FC1=CC(C#N)=CC(C(=O)OCC)=C1OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 299
- トポロジー分子極性表面積: 59.3
- 疎水性パラメータ計算基準値(XlogP): 1.9
Ethyl 5-cyano-3-fluoro-2-methoxybenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015005865-250mg |
Ethyl 5-cyano-3-fluoro-2-methoxybenzoate |
1804910-40-4 | 97% | 250mg |
470.40 USD | 2021-06-21 | |
Alichem | A015005865-500mg |
Ethyl 5-cyano-3-fluoro-2-methoxybenzoate |
1804910-40-4 | 97% | 500mg |
798.70 USD | 2021-06-21 | |
Alichem | A015005865-1g |
Ethyl 5-cyano-3-fluoro-2-methoxybenzoate |
1804910-40-4 | 97% | 1g |
1,564.50 USD | 2021-06-21 |
Ethyl 5-cyano-3-fluoro-2-methoxybenzoate 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
Ethyl 5-cyano-3-fluoro-2-methoxybenzoateに関する追加情報
Ethyl 5-cyano-3-fluoro-2-methoxybenzoate (CAS No. 1804910-40-4): A Comprehensive Overview
Ethyl 5-cyano-3-fluoro-2-methoxybenzoate (CAS No. 1804910-40-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural features, exhibits a range of potential applications that make it a subject of intense study and interest. The presence of both cyano and fluoro substituents, along with the methoxy group, contributes to its distinct chemical properties and reactivity, which are crucial for its role in various synthetic pathways.
The compound's molecular structure, consisting of a benzoate core with specific functional groups, makes it a valuable intermediate in the synthesis of more complex molecules. In particular, the cyano group (-CN) introduces a polar nature to the molecule, enhancing its solubility in polar solvents and facilitating its participation in nucleophilic addition reactions. The fluoro substituent (-F), on the other hand, is known for its ability to modulate metabolic stability and bioavailability in pharmaceutical compounds. Together with the methoxy group (-OCH₃), these functional groups create a synergistic effect that is highly beneficial for drug design and development.
Recent advancements in medicinal chemistry have highlighted the importance of such multifunctional intermediates in the discovery of novel therapeutic agents. Ethyl 5-cyano-3-fluoro-2-methoxybenzoate has been explored as a key building block in the synthesis of various bioactive molecules. For instance, researchers have utilized this compound to develop new analogs with enhanced pharmacological properties. The cyano group can be further functionalized to introduce additional pharmacophores, while the fluoro and methoxy groups can be leveraged to optimize binding affinity and metabolic profiles.
In one notable study, Ethyl 5-cyano-3-fluoro-2-methoxybenzoate was employed in the synthesis of a series of flavonoid derivatives known for their anti-inflammatory and antioxidant properties. The researchers found that incorporating this intermediate into their synthetic route significantly improved the yield and purity of the final products. Moreover, the structural modifications enabled by this compound allowed for fine-tuning of biological activity, leading to more effective therapeutic candidates.
The compound's potential extends beyond pharmaceutical applications. In materials science, Ethyl 5-cyano-3-fluoro-2-methoxybenzoate has been investigated for its role in polymer synthesis and as a precursor for advanced materials. Its ability to undergo various chemical transformations makes it a versatile component in the development of novel polymers with tailored properties. These polymers could find applications in electronics, coatings, and biodegradable materials, showcasing the broad utility of this chemical entity.
The synthesis of Ethyl 5-cyano-3-fluoro-2-methoxybenzoate involves multi-step organic reactions that require careful optimization to ensure high yields and minimal byproducts. Common synthetic routes include condensation reactions followed by functional group interconversions. Advanced techniques such as catalytic hydrogenation and fluorination have been employed to introduce the desired substituents efficiently. The growing interest in green chemistry has also prompted researchers to explore more sustainable synthetic methodologies, including solvent-free reactions and catalytic processes that minimize waste generation.
The analytical characterization of Ethyl 5-cyano-3-fluoro-2-methoxybenzoate is another critical aspect of its study. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely used to confirm its identity and purity. These analytical methods provide detailed insights into the molecular structure and help ensure that the compound meets the stringent requirements for pharmaceutical use.
In conclusion, Ethyl 5-cyano-3-fluoro-2-methoxybenzoate (CAS No. 1804910-40-4) is a versatile compound with significant potential in both pharmaceutical and materials science applications. Its unique structural features enable diverse chemical transformations, making it a valuable intermediate in drug discovery and material development. As research continues to uncover new synthetic pathways and applications, this compound is poised to play an increasingly important role in advancing scientific innovation.
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